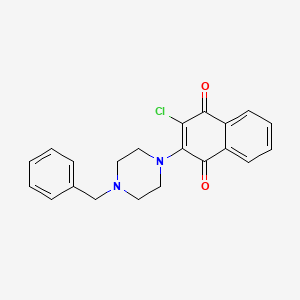

2-(4-Benzylpiperazino)-3-chloronaphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthoquinone derivatives is a topic of interest due to their potential applications. For instance, the first paper describes the synthesis of 4-chloro-1-hydroxyphenazines using a synthetic equivalent of 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone, which indicates the possibility of synthesizing complex naphthoquinone derivatives through strategic use of synthetic equivalents . Although this does not directly describe the synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, it suggests a methodology that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives can be complex, as indicated by the second paper, which discusses the crystal engineering of chloranilic acid derivatives with various partners . The paper highlights the versatility of naphthoquinone derivatives in forming different oxidation states and hydrogen bonding modes. This suggests that this compound could also exhibit interesting structural characteristics, potentially including various bonding interactions with other molecules.

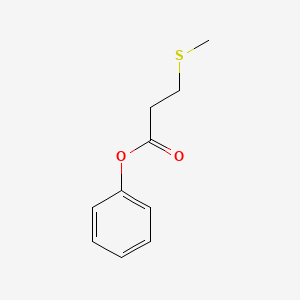

Chemical Reactions Analysis

The third paper provides an experimental study and investigation of the complex formation between a thiadiazole derivative and a benzoquinone . The study includes density functional theory (DFT) analyses, which could be relevant for understanding the chemical reactions involving this compound. The paper's focus on π-π stacking interactions and other non-covalent interactions could be particularly relevant for predicting the reactivity of naphthoquinone derivatives.

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis and characterization of metal complexes with acenaphthoquinone derivatives . The study includes electrochemical and antibacterial studies, which provide insights into the physical and chemical properties of naphthoquinone complexes. This information could be extrapolated to understand the properties of this compound, especially if it forms similar complexes with metals or exhibits biological activity.

Relevant Case Studies

While the provided papers do not include case studies directly related to this compound, they do offer case studies of related compounds. For example, the antibacterial activity of acenaphthoquinone complexes is discussed in the fourth paper, which could be relevant if this compound is investigated for similar biological applications .

Wirkmechanismus

Target of Action

It is known that benzylpiperazine, a component of the compound, acts as a central nervous system (cns) stimulant . It is approximately 10% as potent as d-amphetamine .

Mode of Action

Benzylpiperazine, a part of the compound, is known to have a high affinity action at the alpha2-adrenoreceptor . It acts as an antagonist at the receptor, inhibiting negative feedback and causing an increase in released noradrenaline .

Biochemical Pathways

Benzylpiperazine, a component of the compound, is known to affect the noradrenergic system .

Pharmacokinetics

Benzylpiperazine, a component of the compound, is known to be metabolized hepatically and excreted renally . The elimination half-life of benzylpiperazine is approximately 5.5 hours .

Result of Action

Benzylpiperazine, a component of the compound, is known to produce euphoria and cardiovascular effects . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Action Environment

It is known that the effects of benzylpiperazine can be influenced by factors such as dosage and individual physiological differences .

Safety and Hazards

Zukünftige Richtungen

Research into piperazine compounds is ongoing, with recent studies focusing on their potential use in the treatment of various diseases. For example, a study found that a certain piperazine compound had a strong inhibitory effect on osteoclastogenesis, suggesting potential for the treatment of osteolytic disorders .

Eigenschaften

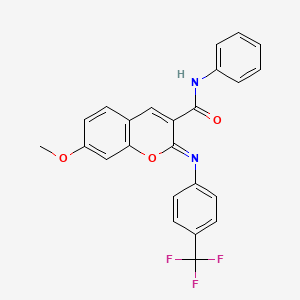

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIYAJQFJXLQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)

![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)

![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)